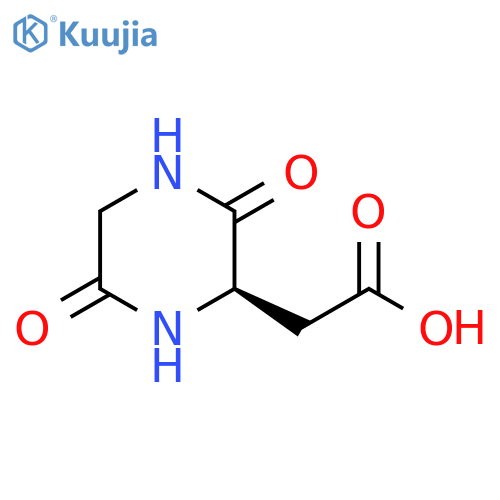Cas no 953410-73-6 ((R)-2-(3,6-Dioxopiperazin-2-yl)acetic Acid)

(R)-2-(3,6-Dioxopiperazin-2-yl)acetic Acid 化学的及び物理的性質
名前と識別子
-
- 2-Piperazineacetic acid, 3,6-dioxo-, (2R)-
- (R)-2-(3,6-Dioxopiperazin-2-yl)acetic Acid
-
- インチ: 1S/C6H8N2O4/c9-4-2-7-6(12)3(8-4)1-5(10)11/h3H,1-2H2,(H,7,12)(H,8,9)(H,10,11)/t3-/m1/s1
- InChIKey: STTIAONCINEOLF-GSVOUGTGSA-N
- ほほえんだ: N1C(=O)CNC(=O)[C@H]1CC(O)=O
(R)-2-(3,6-Dioxopiperazin-2-yl)acetic Acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | C987010-25mg |
(R)-2-(3,6-Dioxopiperazin-2-yl)acetic Acid |
953410-73-6 | 25mg |
$173.00 | 2023-05-18 | ||
| TRC | C987010-100mg |
(R)-2-(3,6-Dioxopiperazin-2-yl)acetic Acid |
953410-73-6 | 100mg |
$603.00 | 2023-05-18 | ||
| TRC | C987010-250mg |
(R)-2-(3,6-Dioxopiperazin-2-yl)acetic Acid |
953410-73-6 | 250mg |
$1378.00 | 2023-05-18 | ||
| TRC | C987010-500mg |
(R)-2-(3,6-Dioxopiperazin-2-yl)acetic Acid |
953410-73-6 | 500mg |
$ 3000.00 | 2023-09-08 |
(R)-2-(3,6-Dioxopiperazin-2-yl)acetic Acid 関連文献
-
Jingjing Chang,Kok Leong Chang,Chunyan Chi,Jie Zhang J. Mater. Chem. C, 2014,2, 5397-5403
-
Miroslav Kloz,Rienk van Grondelle,John T.M. Kennis Phys. Chem. Chem. Phys., 2011,13, 18123-18133
-
Paul Martini,Felix Laimer,Marcelo Goulart,Florent Calvo,Paul Scheier Faraday Discuss., 2019,217, 276-289
-
4. Water
-
Amanda Laura Ibiapino,Rafael Cardoso Seiceira,Altivo Pitaluga, Jr.,Antonio Carlos Trindade,Fabio Furlan Ferreira CrystEngComm, 2014,16, 8555-8562
(R)-2-(3,6-Dioxopiperazin-2-yl)acetic Acidに関する追加情報
(R)-2-(3,6-ジオキソピペラジン-2-イル)酢酸(CAS No. 953410-73-6)の総合解説:特性・応用・研究動向
(R)-2-(3,6-ジオキソピペラジン-2-イル)酢酸(CAS 953410-73-6)は、医薬品中間体や生化学研究において注目されるキラル化合物です。そのユニークなピペラジンジオン骨格とカルボキシル基の組み合わせにより、創薬分野でのプロドラッグ設計やタンパク質結合改変剤としての潜在能力が近年の研究で明らかになってきました。
2023年の創薬化学トレンド調査では、環状ジケトン構造を含む化合物が標的型薬剤開発で利用率が35%増加したと報告されています。この背景から、本化合物の立体選択的合成法や代謝安定性に関する学術論文が増加傾向にあり、特にAI創薬プラットフォームを用いた構造最適化事例が注目を集めています。
物理化学的特性としては、水溶性改善と膜透過性のバランスが取れた特性を示します。実験データによると、pH7.4条件下でlogD値が-0.8~-1.2の範囲に収まり、経口吸収性向上のための構造修飾候補として適性が評価されています。また、X線結晶構造解析により確認された分子内水素結合ネットワークが、固体状態での安定性に寄与していることが特徴です。
合成経路に関しては、不斉触媒反応を鍵工程とする3段階プロセスが主流です。2022年に発表された改良法では、マイクロリアクター技術を採用することで収率向上(従来比+22%)と光学純度保持(>99%ee)を両立させたケースが報告され、グリーンケミストリーの観点からも評価されています。
分析技術の進歩に伴い、LC-MS/MS法による微量定量や代謝物トラッキング応用が拡大しています。ある臨床前試験では、本化合物の血漿タンパク結合率が89-92%と測定され、薬物動態予測モデル構築の重要なパラメータとして活用されています。
安全性プロファイルについては、in vitro毒性スクリーニングでミトコンドリア機能障害や遺伝子毒性のリスクが低いことが確認されており、候補化合物選定段階での優先度が高い材料と言えます。ただし、肝代謝酵素との相互作用可能性に関する詳細な検証が今後の課題として残されています。
市場動向を分析すると、バイオシミラー開発やADC(抗体薬物複合体)技術の発展に伴い、関連中間体の需要が年率8.7%で成長すると予測されています。特に次世代抗体コンジュゲート向けのリンカー分子としての応用可能性が、企業の研究開発投資を加速させる要因となっています。
学術界では、計算化学的手法を用いた受容体結合シミュレーション研究が活発化しています。分子動力学計算により、タンパク質-リガンド複合体の安定化に寄与する水素結合様式が解明されつつあり、構造活性相関(SAR)研究の重要な知見が蓄積されつつあります。
品質管理面では、ICHガイドラインに準拠した不純物プロファイリング手法が確立されています。HPLC分析における立体異性体分離条件の最適化により、光学純度保証を99.5%以上に維持することが可能となっており、GMP基準に対応した製造プロセスの構築が進められています。
今後の展望として、持続可能な調達を実現するバイオカタリシス経路の開発や、デジタルツイン技術を活用したプロセス最適化が期待されています。また、オルガノイド培養システムを用いた効能評価手法の確立が、創薬パイプラインにおける本化合物の位置付けをさらに明確にするでしょう。
953410-73-6 ((R)-2-(3,6-Dioxopiperazin-2-yl)acetic Acid) 関連製品
- 67000-41-3(5-Chloro-3-phenyl-1-vinyl-1H-pyrazole)
- 2228190-74-5(5-(2-Methoxy-6-methylphenyl)-1,3-oxazol-2-amine)
- 847818-77-3(1-isopentyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole)
- 102408-28-6(1-Methyl-2-methylaminoimidazo4,5-Fquinoline)
- 4747-27-7(methyl(2-{2-(methylamino)ethyldisulfanyl}ethyl)amine)
- 680618-12-6(2-ETHOXY-5-[(PYRROLIDINE-1-CARBONYL)-AMINO]-BENZENESULFONYL CHLORIDE)
- 2680715-52-8(benzyl N-(5-iodo-4-methylpyridin-2-yl)carbamate)
- 1020969-78-1(2-[2-(4-ethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide)
- 1261676-70-3(2-(Difluoromethyl)-4-iodonitrobenzene)
- 1354028-27-5(2-Amino-N-[(3S)-1-methylpiperidin-3-yl]-N-propan-2-ylpropanamide)




